molecular formula C12H13NO3 B136603 Benzoic acid, 4-(1-pyrrolidinylcarbonyl)- CAS No. 150057-97-9

Benzoic acid, 4-(1-pyrrolidinylcarbonyl)-

Cat. No. B136603
M. Wt: 219.24 g/mol
InChI Key: RHWLIPUKNHPPJJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzoic acid derivatives can involve various methods, including solvothermal synthesis as seen in the creation of metal-organic frameworks using 4-(pyridin-4-yl)benzoic acid . Another example is the synthesis of hydrazone derivatives, such as 4-[(Pyridine-3-carbonyl)-hydrazonomethyl]-benzoic acid, characterized by spectroscopic techniques . Organotin(IV) complexes of benzoic acid derivatives have also been synthesized and characterized, indicating a range of methods to create such compounds .

Molecular Structure Analysis

The molecular structure and geometry of benzoic acid derivatives are often confirmed using spectroscopic techniques such as NMR, UV-VIS, IR, and computational methods like density functional theory (DFT) . The molecular geometry can be optimized using computational methods to predict the properties of the compounds .

Chemical Reactions Analysis

Benzoic acid derivatives can undergo various chemical reactions, including acid-base dissociation and azo-hydrazone tautomerism, which are influenced by solvent composition and pH . The reactivity of these compounds can also be tailored for specific applications, such as the attachment onto surfaces for solar cell applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives can be quite diverse. For instance, metal-organic frameworks based on benzoic acid derivatives can display thermo- and solvatochromic properties, undergoing color changes with temperature and solvent variations . The mesomorphic properties of benzoic acid esters have been studied, with some forming liquid crystalline states . Additionally, the non-linear optical (NLO) properties of these compounds can be investigated using computational methods, which is important for materials science applications .

Relevant Case Studies

Case studies involving benzoic acid derivatives include the investigation of their use in metal-organic frameworks , their potential in solar cell technology , and their biological applications, such as testing against different bacteria and fungi . These studies demonstrate the versatility of benzoic acid derivatives in various fields, from materials science to biotechnology.

Scientific Research Applications

Pharmacokinetic Modeling

Benzoic acid is extensively studied for its preservative qualities in food and beverage products, with a focus on pharmacokinetic data across different species. A study by Hoffman and Hanneman (2017) developed physiologically-based pharmacokinetic (PBPK) models for benzoic acid in rats, guinea pigs, and humans. These models predict the hepatic metabolism of benzoic acid to hippuric acid, demonstrating the compound's pharmacokinetic behavior and providing implications for dietary exposure assessments Physiologically-based pharmacokinetic analysis of benzoic acid in rats, guinea pigs and humans: Implications for dietary exposures and interspecies uncertainty.

Gut Health Regulation

Mao et al. (2019) explored the role of benzoic acid as an antibacterial and antifungal preservative, noting its potential to improve growth and health by promoting gut functions. This study highlighted how appropriate levels of benzoic acid could enhance enzyme activity, immunity, and microbiota in the gut, while excessive administration may harm gut health Benzoic Acid Used as Food and Feed Additives Can Regulate Gut Functions.

Electronic System Influence of Metals

Research by Lewandowski, Kalinowska, and Lewandowska (2005) delved into the interaction between selected metals and the electronic system of biologically important molecules, including benzoic acid derivatives. This study utilized various spectroscopic techniques to examine how metals influence the electronic system of these compounds, offering insights into their reactivity and potential applications The influence of metals on the electronic system of biologically important ligands. Spectroscopic study of benzoates, salicylates, nicotinates and isoorotates. Review.

Antioxidant, Microbial, and Cytotoxic Activities

A review by Godlewska-Żyłkiewicz et al. (2020) compared the effects of structural differences in selected carboxylic acids, including benzoic acid, on their antioxidant, antimicrobial, and cytotoxic activities. This comprehensive analysis revealed correlations between the compounds' structure and their bioactivity, suggesting potential therapeutic applications Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids.

Environmental and Material Sciences

In the field of environmental science and material engineering, benzoic acid derivatives have been investigated for their role in advanced oxidation processes, polymer synthesis, and as acidifiers in agricultural applications. Studies such as those by Qutob et al. (2022) on the degradation of contaminants like acetaminophen highlight the environmental relevance of these compounds A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation.

Safety And Hazards

While specific safety data for “Benzoic acid, 4-(1-pyrrolidinylcarbonyl)-” is not available in the search results, it’s generally advisable to handle all chemical substances with care. This includes avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and ensuring adequate ventilation .

properties

IUPAC Name

4-(pyrrolidine-1-carbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-11(13-7-1-2-8-13)9-3-5-10(6-4-9)12(15)16/h3-6H,1-2,7-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWLIPUKNHPPJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60448848
Record name Benzoic acid, 4-(1-pyrrolidinylcarbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, 4-(1-pyrrolidinylcarbonyl)-

CAS RN

150057-97-9
Record name Benzoic acid, 4-(1-pyrrolidinylcarbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

29.0 g (0.146 mol) of 4-chlorocarbonyl benzoic acid monomethyl ester, 14.2 g (200 mmol) of pyrrolidine and 21.0 g (208 mmol) of triethylamine were reacted in 350 ml of dichloromethane. After the treatment in an ordinary manner, methyl 4-(1-pyrrolidylcarbonyl)benzoate was obtained. 29.0 g of this ester compound was hydrolyzed with 12.0 g of sodium hydroxide in a mixed solvent comprising 70 ml of water, 70 ml of methanol and 70 ml of tetrahydrofuran. After the completion of the reaction, the solvent was distilled off. After the addition of 1 N hydrochloric acid followed by the treatment with dichloromethane as the extractant in an ordinary manner, the title compound was obtained.
Name
Quantity
29 g
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reactant
Reaction Step One
Quantity
12 g
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reactant
Reaction Step Two
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Quantity
70 mL
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
reactant
Reaction Step Four
Quantity
70 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

DIPEA (1.26 g, 9.7 mmol) was added to a stirred solution of terephthalic acid monomethyl ester (500 mg, 2.77 mmol) in DMF (3 mL) followed by HOBt (410 mg, 3.0 mmol) and EDCI (1.32 g, 7.0 mmol). After 2 minutes of stirring, pyrrolidine (215 mg, 3.0 mmol) was added and the resulting mixture was stirred at room temperature overnight. The reaction mixture was diluted with cold water, the precipitate was collected to afford 53 mg (81.9% Yield) of 4-(pyrrolidine-1-carbonyl)-benzoic acid methyl ester. LiOH.H2O (285 mg, 6.8 mmol) was added to a solution of 4-(pyrrolidine-1-carbonyl)-benzoic acid methyl ester (530 mg, 2.27 mmol) in a mixture of methanol (2 mL), THF (6 mL) and H2O (2 mL). The reaction mixture was stirred at ambient temperature for 3 hrs. The reaction mixture was concentrated, the residue was diluted with water, and acidified with conc. HCl. The solid was filtered and dried to afford 41 mg (82.32% Yield).
Quantity
285 mg
Type
reactant
Reaction Step One
Quantity
530 mg
Type
reactant
Reaction Step One
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Quantity
6 mL
Type
reactant
Reaction Step One
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Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

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